molecular formula C12H7NO2 B1394063 5-Formyl-6-hydroxy-2-naphthonitrile CAS No. 180919-41-9

5-Formyl-6-hydroxy-2-naphthonitrile

Cat. No. B1394063
M. Wt: 197.19 g/mol
InChI Key: QMVNXLJVHKIAIY-UHFFFAOYSA-N
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Patent
US05885990

Procedure details

65 milliliters of acetic acid was added to 20 g of 6-cyano-2-naphthol, 3.6 g of paraformaldehyde and 16.6 g of hexamethylenetetramine, followed by stirring at 80° C. for 4 hours. Furthermore, to the reaction mixture was added a solution comprising 53 ml of acetic acid, 10.5 ml of water and 17.8 g of concentrated sulfuric acid at 60° C., followed by stirring at 80° C. for 4 hours. After cooling, 95 ml of water was added to the resulting solution, followed by stirring, and the precipitate was collected by filtration and washed with 40 ml of warm water. To the collected precipitate was added 350 ml of chloroform, followed by refluxing for 1 hour. Thereafter, the precipitate was filtered and the filtrate was concentrated under reduced pressure to obtain a crude product. This product was subjected to silica gel column chromatography using chloroform as an eluent, and the desired fractions were collected, and the solvent was distilled off under reduced pressure. To the residue was added 100 ml of n-hexane and the mixture was stirred for a while, and the precipitate was collected by filtration to obtain 11.2 g of the desired product.
Quantity
17.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
95 mL
Type
solvent
Reaction Step Three
Name
Quantity
10.5 mL
Type
solvent
Reaction Step Four
Quantity
53 mL
Type
solvent
Reaction Step Five
Quantity
20 g
Type
reactant
Reaction Step Six
Quantity
3.6 g
Type
reactant
Reaction Step Six
Quantity
16.6 g
Type
reactant
Reaction Step Six
Quantity
65 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[CH:9]=[C:8]([OH:13])[CH:7]=[CH:6]2)#[N:2].[CH2:14]=[O:15].C1N2CN3CN(C2)CN1C3.S(=O)(=O)(O)O>C(Cl)(Cl)Cl.O.C(O)(=O)C>[CH:14]([C:9]1[C:10]2[C:5](=[CH:4][C:3]([C:1]#[N:2])=[CH:12][CH:11]=2)[CH:6]=[CH:7][C:8]=1[OH:13])=[O:15]

Inputs

Step One
Name
Quantity
17.8 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
95 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
10.5 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
53 mL
Type
solvent
Smiles
C(C)(=O)O
Step Six
Name
Quantity
20 g
Type
reactant
Smiles
C(#N)C=1C=C2C=CC(=CC2=CC1)O
Name
Quantity
3.6 g
Type
reactant
Smiles
C=O
Name
Quantity
16.6 g
Type
reactant
Smiles
C1N2CN3CN1CN(C2)C3
Name
Quantity
65 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
by stirring at 80° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Furthermore, to the reaction mixture was added a solution
CUSTOM
Type
CUSTOM
Details
at 60° C.
STIRRING
Type
STIRRING
Details
by stirring at 80° C. for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
STIRRING
Type
STIRRING
Details
by stirring
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration
WASH
Type
WASH
Details
washed with 40 ml of warm water
ADDITION
Type
ADDITION
Details
To the collected precipitate was added 350 ml of chloroform
TEMPERATURE
Type
TEMPERATURE
Details
by refluxing for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
Thereafter, the precipitate was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain a crude product
CUSTOM
Type
CUSTOM
Details
the desired fractions were collected
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue was added 100 ml of n-hexane
STIRRING
Type
STIRRING
Details
the mixture was stirred for a while
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(=O)C1=C(C=CC2=CC(=CC=C12)C#N)O
Measurements
Type Value Analysis
AMOUNT: MASS 11.2 g
YIELD: CALCULATEDPERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.